2,5-Dimethyl-3'-pyrrolidinomethyl benzophenone
Description
2,5-Dimethyl-3'-pyrrolidinomethyl benzophenone is a benzophenone derivative characterized by methyl substituents at the 2- and 5-positions of one aromatic ring and a pyrrolidinomethyl group at the 3'-position of the adjacent ring. Benzophenones are widely studied for their UV-absorbing capabilities and applications in organic synthesis, though substituents significantly influence their chemical behavior and physical characteristics.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-8-9-16(2)19(12-15)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h5-9,12-13H,3-4,10-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMGRWVIOSAPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643201 | |
| Record name | (2,5-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-40-6 | |
| Record name | Methanone, (2,5-dimethylphenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3’-pyrrolidinomethyl benzophenone typically involves the reaction of 2,5-dimethylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to Friedel-Crafts acylation with benzene in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,5-Dimethyl-3’-pyrrolidinomethyl benzophenone has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Molecular Data Comparison
*Theoretical values based on structural analogs.
Key Differences :
- Methyl groups, being electron-donating, may improve solubility in non-polar solvents .
- Positional Effects: The 3'-pyrrolidinomethyl group in the target compound vs. 4'-position in dichloro analogs may alter steric hindrance and π-π stacking interactions, affecting crystallinity and melting points.
Functional Group Comparison: Benzophenone Derivatives
Benzophenone-1 (BP-1, CAS 131-56-6) and Benzophenone-3 (BP-3, CAS 131-57-7) are hydroxylated analogs used in UV filters. Unlike this compound, these lack nitrogen-containing groups, resulting in:
- Solubility: Hydroxyl groups in BP-1/BP-3 enhance water solubility, whereas pyrrolidinomethyl and methyl groups favor organic solvents .
- UV Absorption: Hydroxyl groups enable strong UV-B absorption (280–320 nm), while pyrrolidinomethyl substituents may shift absorption to longer wavelengths due to extended conjugation .
Biological Activity
2,5-Dimethyl-3'-pyrrolidinomethyl benzophenone is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biochemical properties, cellular effects, molecular mechanisms, and various biological activities, supported by data tables and relevant case studies.
This compound interacts with several enzymes and proteins, influencing their activity. Notably, it has been shown to inhibit tryptophan dioxygenase, an enzyme crucial for the catabolism of tryptophan, which may affect serotonin synthesis and immune responses.
Key Biochemical Pathways
The compound affects various biochemical pathways:
- Cell Signaling Pathways : Alters cascades regulating gene expression and metabolism.
- Inflammatory Responses : Modulates NF-κB activity, impacting pro-inflammatory cytokine expression.
Cellular Effects
Research indicates that this compound influences cell signaling pathways and gene expression. In vitro studies have demonstrated its ability to reduce the secretion of pro-inflammatory cytokines in activated macrophages.
Molecular Mechanism
The primary mechanism of action involves binding to specific receptors or enzymes, leading to their inhibition or activation. For example, it inhibits certain kinases involved in critical cell signaling pathways. This binding can alter the conformation of these enzymes, affecting their functionality .
Anticancer Activity
A significant aspect of this compound is its anticancer properties. A study demonstrated substantial cytotoxic effects against human melanoma (MDA/MB-435) and glioblastoma (SF-295) cell lines. The compound exhibited an IC50 value of approximately 5 µM, indicating its potency compared to standard chemotherapeutic agents.
Anti-inflammatory Effects
In vitro experiments have shown that this compound effectively reduces pro-inflammatory cytokine secretion in macrophages. The modulation of NF-κB signaling is identified as a key mechanism behind its anti-inflammatory effects.
Case Studies
- Anticancer Study : In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated that it induced apoptosis in a dose-dependent manner, supporting its potential as an anticancer agent.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and inflammatory markers compared to control groups.
Stability and Dosage Effects
Research indicates that the compound is relatively stable under standard laboratory conditions with minimal degradation over time. The effects vary with dosage; lower doses may exhibit beneficial effects such as anti-inflammatory or anticancer activities while higher doses could lead to cytotoxicity.
Transport and Distribution
The transport mechanisms for this compound involve specific transporters or binding proteins that facilitate its movement across cell membranes. Understanding these mechanisms is crucial for optimizing therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
